molecular formula C9H7FN2O2 B6309110 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 2114651-73-7

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

Cat. No. B6309110
CAS RN: 2114651-73-7
M. Wt: 194.16 g/mol
InChI Key: JZGJOUNOESUGIJ-UHFFFAOYSA-N
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Description

The compound “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridine analogues can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .


Molecular Structure Analysis

The molecular structure of “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is represented by the InChI code: 1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Some compounds synthesized using a ligand-free Pd(OAc)2 catalysed decarboxylative arylation method showed antibacterial activity against Staphylococcus aureus .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.19 . It is a white solid and is stored at a temperature of 0-5°C . The IUPAC name for the compound is ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate .

Advantages and Limitations for Lab Experiments

The use of 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% in lab experiments has several advantages. It is easy to synthesize and can be stored at room temperature. Additionally, it is inexpensive and has a high purity of 95%. However, it is important to note that 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is a highly reactive compound, and should be handled with care.

Future Directions

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has a wide range of potential applications in the research and development of new drugs and other bioactive molecules. It could be used in the development of new fluorescent probes for the study of cellular processes, as well as in the synthesis of peptides and peptidomimetics. Additionally, it could be used in the development of new anti-cancer drugs and other bioactive molecules. Finally, it could be used in the development of new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific areas of the body.

Synthesis Methods

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is synthesized by the reaction of imidazo[1,2-a]pyridine-3-carboxylic acid with 7-fluoro-1-methylimidazole in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature and yields a product with a purity of 95%.

Scientific Research Applications

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is widely used in scientific research due to its ability to form strong bonds with other molecules. It is used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It is also used in the development of new fluorescent probes for the study of cellular processes. Additionally, 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is used in the synthesis of anti-cancer drugs and other bioactive molecules.

properties

IUPAC Name

methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGJOUNOESUGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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